molecular formula C23H25NO3 B11372954 N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11372954
M. Wt: 363.4 g/mol
InChI Key: NRXBDEZFDRLENO-UHFFFAOYSA-N
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Description

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethylphenyl group, a furan group, and a methylphenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acyl chloride or an acid anhydride under basic conditions.

    Introduction of the Ethylphenyl Group: This step involves the alkylation of the amide nitrogen with a 4-ethylbenzyl halide.

    Attachment of the Furan Group: The furan group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.

    Incorporation of the Methylphenoxy Group: This can be done through an etherification reaction where the phenol derivative is reacted with a suitable methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the amide bond, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed under controlled conditions.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

  • N-[(4-METHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE
  • N-[(4-ETHYLPHENYL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic rings or the replacement of the furan ring with a thiophene ring can significantly alter the compound’s properties.
  • Uniqueness: N-[(4-ETHYLPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C23H25NO3/c1-3-19-10-12-20(13-11-19)15-24(16-21-8-6-14-26-21)23(25)17-27-22-9-5-4-7-18(22)2/h4-14H,3,15-17H2,1-2H3

InChI Key

NRXBDEZFDRLENO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

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